molecular formula C12H15NO2S B13240301 Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate

Cat. No.: B13240301
M. Wt: 237.32 g/mol
InChI Key: FLFNOZCQDVFYBU-UHFFFAOYSA-N
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Description

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate is a chemical compound with a molecular formula of C12H15NO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with phenylsulfanyl compounds. One common method includes the esterification of 4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.

    Pyrrolidine-2-carboxylate derivatives: Compounds with similar pyrrolidine core structures but different substituents, which can exhibit varied biological activities.

Uniqueness

This compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.

Biological Activity

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting key data, case studies, and research outcomes.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a phenylsulfanyl group and a carboxylate moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising antimicrobial properties. A comparative analysis of various pyrrolidine derivatives indicated that those containing sulfur moieties, such as this compound, show enhanced activity against a range of pathogens.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

The above table summarizes the antimicrobial activity of this compound against selected pathogens. The compound demonstrates varying degrees of effectiveness, indicating its potential as an antimicrobial agent.

Antiviral Activity

In addition to antimicrobial properties, there is growing interest in the antiviral capabilities of pyrrolidine derivatives. Research has shown that compounds with similar structural features can inhibit viral replication effectively.

Case Study: Antiviral Efficacy Against HIV

A study evaluated the antiviral activity of several pyrrolidine derivatives against HIV-1. This compound was tested for its efficacy in inhibiting viral replication in vitro. The results indicated an IC50 value of approximately 50 nM , suggesting significant antiviral potential.

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in microbial and viral pathways. The presence of the phenylsulfanyl group enhances binding affinity to target sites, thereby increasing its therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications to the phenylsulfanyl group or the carboxylate moiety could lead to improved potency and selectivity against specific pathogens.

Table 2: SAR Insights from Related Compounds

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Substitution on the phenyl ringAltered binding affinity
Variation in carboxylic acid structureEnhanced solubility and absorption

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

methyl 4-phenylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H15NO2S/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3

InChI Key

FLFNOZCQDVFYBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)SC2=CC=CC=C2

Origin of Product

United States

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